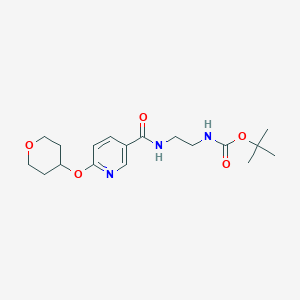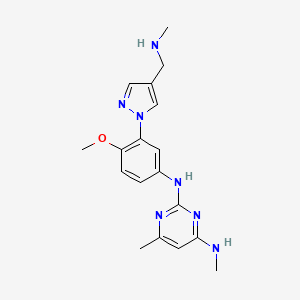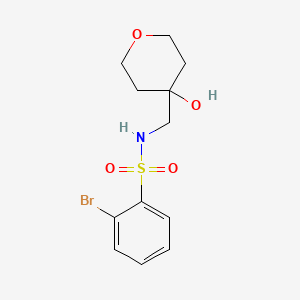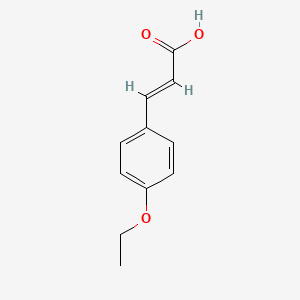
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 . It is a derivative of tetrahydroquinoline, a class of compounds that have garnered attention in the scientific community due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline ring with a methyl group at the 7th position and an amine group at the 8th position .Physical and Chemical Properties Analysis
This compound is a compound with a density of 1.1±0.1 g/cm3 . It has a melting point of 99.93 ºC and a boiling point of 308.54 ºC . It is soluble in water at 25 ºC with a solubility of 919.8 mg/L .Scientific Research Applications
Endogenous Amine Identification
1,2,3,4-Tetrahydroisoquinoline and its derivatives, including 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine, have been identified as endogenous amines in rat and human brains. They are studied for their potential roles in neurological conditions. For instance, some tetrahydroisoquinolines are found in parkinsonian and normal human brains, suggesting a possible connection to Parkinson's disease (PD) (Niwa et al., 1991).
Antioxidant Activity
Compounds like this compound are evaluated for their antioxidant properties. Studies have shown that certain tetrahydroquinolines exhibit significant antioxidant activities, potentially beneficial in various applications including material preservation and pharmacology (Nishiyama et al., 2003).
Neuroprotection and Parkinson's Disease
Some tetrahydroisoquinoline derivatives are investigated for their neuroprotective effects, particularly in the context of Parkinson's disease. Research has shown that certain derivatives may play a role in protecting dopaminergic neurons and preventing parkinsonism-like behavior abnormalities, which is of significant interest in PD research (Kotake et al., 2005).
Safety and Hazards
The safety data for 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine indicates that it has the hazard statements H302, H315, H319, H332, and H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Future Directions
The future directions for research on 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine and related compounds could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, more research could be conducted to develop novel synthetic strategies for these compounds .
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIPDLJDMOVORS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2360093.png)
![N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2360094.png)




![3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2360102.png)
![N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride](/img/structure/B2360104.png)
